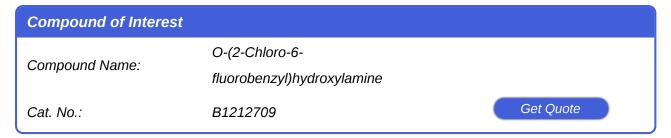


O-(2-Chloro-6-fluorobenzyl)hydroxylamine chemical properties

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An In-depth Technical Guide to O-(2-Chloro-6-fluorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Chloro-6-fluorobenzyl)hydroxylamine and its salts are important chemical intermediates, primarily utilized as building blocks in organic synthesis. Their value lies in the unique combination of a reactive hydroxylamine moiety and a substituted benzyl group. This structure is of particular interest to the pharmaceutical industry, where it can be incorporated into more complex molecules to develop novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs), potentially enhancing their biological activity. This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis pathway, and potential applications of O-(2-Chloro-6-fluorobenzyl)hydroxylamine.

Chemical and Physical Properties

Precise, experimentally determined physical properties such as the melting point, boiling point, and solubility of **O-(2-Chloro-6-fluorobenzyl)hydroxylamine** are not readily available in the reviewed literature. However, data for the free base and its hydrochloride salt, as well as for a related bis-substituted compound, are presented below for reference and comparison.



Table 1: Physicochemical Properties of **O-(2-Chloro-6-fluorobenzyl)hydroxylamine** and Related Compounds

Property	O-(2-Chloro-6- fluorobenzyl)hydro xylamine	O-(2-Chloro-6- fluorobenzyl)hydro xylamine HCl	N,N-Bis(2-chloro-6- fluorobenzyl)hydro xylamine
CAS Number	227759-36-6[1]	93081-15-3[2][3]	175136-75-1[4]
Molecular Formula	C7H7CIFNO[1]	C7H7CIFNO·HCI (C7H8Cl2FNO)[2]	C14H11Cl2F2NO[4]
Molecular Weight	175.59 g/mol [1]	212.05 g/mol [2]	318.15 g/mol [4]
Appearance	Not specified	Not specified	Light yellow crystal powder[4]
Melting Point	Not specified	Not specified	169 °C[4]
Boiling Point	Not specified	Not specified	424.6 ± 45.0 °C (Predicted)[4]
Water Solubility	Not specified	Not specified	0.9 μg/mL[4]

Synthesis and Reactivity

O-(2-Chloro-6-fluorobenzyl)hydroxylamine is synthesized from its precursor, 2-Chloro-6-fluorobenzyl chloride. The overall synthetic pathway involves two key steps: the synthesis of the benzyl chloride precursor and its subsequent reaction with a hydroxylamine equivalent.

Synthesis of the Precursor: 2-Chloro-6-fluorobenzyl chloride

The synthesis of 2-Chloro-6-fluorobenzyl chloride is typically achieved through the chlorination of 2-chloro-6-fluorotoluene.[5] This reaction requires careful control of conditions to ensure high yield and purity of the desired monochlorinated product.[5]

Experimental Protocol: Chlorination of 2-chloro-6-fluorotoluene



This protocol is based on a general method described in patent literature for the synthesis of 2-chloro-6-fluorobenzaldehyde, for which 2-chloro-6-fluorobenzyl chloride is an intermediate.[6]

- Materials: 2-chloro-6-fluorotoluene, phosphorus trichloride (optional catalyst), chlorine gas.
- Apparatus: A 500 mL four-necked glass reaction flask equipped with a reflux condenser, a
 gas inlet tube, a thermometer, and a tail gas absorption device. A metal halide lamp is used
 for illumination.

Procedure:

- Charge the reaction flask with 250 g of 2-chloro-6-fluorotoluene and optionally, a catalytic amount of phosphorus trichloride (e.g., 0.5 mL) to improve product quality.[7]
- Heat the reaction mixture to a temperature between 150-180 °C.[7]
- Under irradiation from a metal halide lamp, introduce chlorine gas into the reaction mixture.
- Monitor the reaction progress by gas chromatography to determine the content of 2chloro-6-fluorobenzyl chloride.
- Once the desired level of conversion is achieved, stop the chlorine gas flow.
- Introduce an inert gas, such as nitrogen, to purge any unreacted chlorine from the system.
 [7]
- The resulting crude 2-chloro-6-fluorobenzyl chloride can then be used in the subsequent step, potentially after purification by distillation.

Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine

The conversion of 2-Chloro-6-fluorobenzyl chloride to **O-(2-Chloro-6-fluorobenzyl)hydroxylamine** involves a nucleophilic substitution reaction. The chloromethyl group of 2-Chloro-6-fluorobenzyl chloride is reactive towards nucleophiles like hydroxylamine.

[5] While a specific protocol for this exact transformation is not detailed in the available

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literature, a general and analogous method can be inferred from the synthesis of similar compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride.[8]

Proposed Experimental Protocol:

This proposed protocol is based on the well-established synthesis of related Obenzylhydroxylamines.

- Materials: 2-Chloro-6-fluorobenzyl chloride, N-hydroxyphthalimide, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., dimethylformamide - DMF), hydrazine hydrate, and hydrochloric acid.
- Procedure:
 - Step 1: N-Alkylation of N-hydroxyphthalimide:
 - Dissolve N-hydroxyphthalimide and a base, such as potassium carbonate, in DMF.
 - Add 2-Chloro-6-fluorobenzyl chloride to the solution and stir the mixture, likely at an elevated temperature, to facilitate the reaction.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product, N-((2-chloro-6-fluorobenzyl)oxy)phthalimide, with an organic solvent.
 - Step 2: Hydrazinolysis and Salt Formation:
 - Dissolve the crude N-((2-chloro-6-fluorobenzyl)oxy)phthalimide in a solvent like ethanol.
 - Add hydrazine hydrate to the solution and reflux the mixture to cleave the phthalimide group.
 - After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.



■ The filtrate, containing the free **O-(2-Chloro-6-fluorobenzyl)hydroxylamine**, is then acidified with hydrochloric acid to precipitate the hydrochloride salt, which can be collected by filtration and purified by recrystallization.

Reactivity

The primary reactivity of **O-(2-Chloro-6-fluorobenzyl)hydroxylamine** centers around the hydroxylamine functional group. This group is nucleophilic and can react with electrophiles. A key application is its reaction with carbonyl compounds (aldehydes and ketones) to form oxime ethers. This reaction is often used in analytical chemistry for the derivatization of carbonyl-containing molecules to improve their detection and quantification by methods such as gas chromatography (GC) and liquid chromatography (LC).[9]

Applications in Drug Development

O-(2-Chloro-6-fluorobenzyl)hydroxylamine serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] Its utility in drug design is attributed to:

- Scaffold for Further Elaboration: The hydroxylamine moiety provides a reactive handle for attaching the 2-chloro-6-fluorobenzyl group to other molecular scaffolds.
- Modulation of Physicochemical Properties: The presence of the halogenated benzyl group can influence the lipophilicity, metabolic stability, and binding interactions of the parent molecule.
- Bioisosteric Replacement: The O-benzylhydroxylamine group can be used as a bioisostere for other functional groups in known active compounds to explore structure-activity relationships (SAR).

While specific examples of marketed drugs containing the **O-(2-chloro-6-fluorobenzyl)hydroxylamine** core are not readily identifiable, this class of compounds is frequently employed in the synthesis of potential therapeutic agents, including those with antimicrobial or anti-inflammatory properties.[2] The broader family of hydroxylamine derivatives has been investigated for a range of biological activities.[10]

Visualizations



Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of **O-(2-Chloro-6-fluorobenzyl)hydroxylamine** hydrochloride.



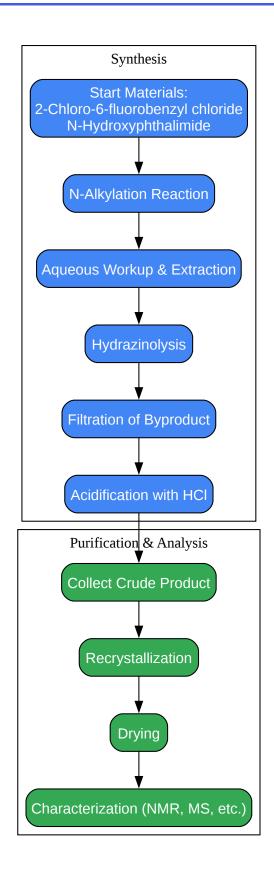
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Caption: Proposed synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine HCl.

Experimental Workflow for Synthesis and Purification

The logical workflow for the synthesis and subsequent purification of the target compound is outlined below.





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Caption: Workflow for synthesis and purification.



Conclusion

O-(2-Chloro-6-fluorobenzyl)hydroxylamine is a valuable chemical intermediate with clear potential in the field of drug discovery and development. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, its synthesis can be reliably predicted based on established chemical principles and analogous reactions. The structured presentation of the available data and proposed experimental pathways in this guide aims to support researchers in the effective utilization of this compound in their synthetic endeavors. Further research into the specific biological activities of derivatives of O-(2-Chloro-6-fluorobenzyl)hydroxylamine is warranted to fully explore its therapeutic potential.

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References

- 1. O-(2-chloro-6-fluorobenzyl)hydroxylamine | C7H7ClFNO | CID 454219 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride [myskinrecipes.com]
- 3. 93081-15-3|O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102617312A Method for preparing 2-chloro-6-fluorobenzaldehyde Google Patents [patents.google.com]
- 7. Method for preparing 2-chloro-6-fluorobenzaldehyde Eureka | Patsnap [eureka.patsnap.com]
- 8. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection PubMed [pubmed.ncbi.nlm.nih.gov]





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- 10. chemimpex.com [chemimpex.com]
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